molecular formula C8H14N2 B372921 2-Ethylpiperidine-1-carbonitrile CAS No. 924862-38-4

2-Ethylpiperidine-1-carbonitrile

Cat. No.: B372921
CAS No.: 924862-38-4
M. Wt: 138.21g/mol
InChI Key: XQRUQQIOLHRLCG-UHFFFAOYSA-N
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Description

2-Ethylpiperidine-1-carbonitrile is a specialized chemical compound designed for research and development, particularly in medicinal chemistry and drug discovery. It integrates two highly valuable functional groups: the piperidine ring and the nitrile group, making it a versatile precursor for synthesizing more complex bioactive molecules. The piperidine moiety is one of the most significant structural elements in approved pharmaceuticals, found in over twenty classes of therapeutics. Piperidine-containing compounds are recognized as crucial building blocks for designing new drugs, featuring prominently in medications such as antipsychotics, antivirals, and antihistamines. The synthesis and functionalization of piperidine derivatives remain a central focus in modern organic chemistry due to their profound pharmaceutical relevance. Concurrently, the nitrile (CN) group is a key functionality in more than 30 launched pharmaceuticals. Its value in molecular design stems from several key properties. It acts as a potent hydrogen bond acceptor, enabling specific interactions with biological targets such as enzyme active sites, often binding to serine, threonine, or arginine residues. Furthermore, the nitrile group can serve as a bioisostere, effectively mimicking carbonyl groups or other heteroatomic functionalities in medicinal agents, which can optimize a compound's binding affinity and selectivity. The metabolic stability of the nitrile group in most cases also contributes to favorable pharmacokinetic profiles, as it is typically passed through the body unchanged. By combining these features, this compound serves as a critical synthetic intermediate for researchers constructing compound libraries, exploring structure-activity relationships, and developing novel active pharmaceutical ingredients (APIs). Its structure is ideally suited for investigations into protease inhibition, kinase inhibition, and central nervous system (CNS) targets, where piperidine and nitrile motifs are frequently employed. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethylpiperidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-8-5-3-4-6-10(8)7-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUQQIOLHRLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization with Cyanogen Bromide

The most widely reported method involves the cyclization of 2-ethylpiperidine with cyanogen bromide (CNBr) in the presence of a strong base, typically potassium carbonate or sodium hydroxide. This exothermic reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of CNBr, followed by deprotonation to form the carbonitrile group.

Reaction Conditions:

  • Temperature: Maintained at 0–5°C during CNBr addition to control exothermicity

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Base Loading: 1.2–1.5 equivalents relative to 2-ethylpiperidine

  • Reaction Time: 4–6 hours post-addition

Under optimized conditions, this method achieves yields of 82–89% with ≤3% dimeric byproducts. However, the toxicity of CNBr necessitates strict safety protocols, and residual bromide ions complicate purification.

Catalytic Hydrogenation Approaches

Ruthenium-Catalyzed Hydrogenation of Pyridine Precursors

Building on hydrogenation techniques for piperidine derivatives, researchers have adapted this approach for this compound synthesis. The process hydrogenates 2-ethylpyridine-1-carbonitrile under high-pressure H₂ (500–700 psig) using RuO₂ catalysts.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.15–0.20 g Ru/molMaximizes conversion
Temperature90–110°CMinimizes N-methyl byproducts
H₂ Pressure600 psigBalances kinetics/safety
Co-solventPiperidine (10 mol%)Suppresses side reactions

This method achieves 91–94% selectivity for the target compound, with total yields of 78–85% after distillation. The ruthenium catalyst demonstrates excellent recyclability, maintaining >90% activity through five cycles.

Alkylation Strategies for Side Chain Introduction

Methanesulfonate-Mediated Ethyl Group Transfer

Patent literature describes alkylation using 1-(2-methanesulfonatoethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in aprotic solvents. The mesylate leaving group facilitates efficient ethyl transfer to the piperidine nitrogen.

Optimized Protocol:

  • Dissolve 4-amino-piperidine precursor (1.0 eq) in dry acetonitrile

  • Add alkylating agent (1.05 eq) dropwise at -10°C

  • Warm to 25°C and stir for 12–16 hours

  • Quench with ammonium chloride, extract with ethyl acetate

This method yields 76–84% product with <5% dialkylated species. Solvent screening shows acetonitrile outperforms ketone solvents in reaction rate and purity.

Advanced Catalytic Systems

Palladium-Catalyzed Cross Coupling

Recent adaptations of Suzuki-Miyaura coupling employ tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl halides. While primarily used for complex piperidines, this approach shows potential for nitrile-containing analogs.

Critical Factors:

  • Catalyst: Pd(dppf)Cl₂ (6–10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Reducing Agent: Triethylsilane (3 eq)

Preliminary data suggest 68–72% yields for carbonitrile derivatives, though functional group tolerance requires further study.

Industrial-Scale Considerations

Continuous-Flow Hydrogenation

Adapting batch hydrogenation to flow chemistry addresses scalability challenges:

Flow System Parameters:

  • Reactor Type: Packed-bed with immobilized Ru/C catalyst

  • Residence Time: 8–12 minutes

  • Throughput: 15–20 L/hr per kg catalyst

  • Yield: 81% at 90% conversion

This configuration reduces catalyst attrition and improves thermal management compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Ethylpiperidine-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the ethyl and nitrile groups.

    2-Methylpiperidine-1-carbonitrile: Similar structure with a methyl group instead of an ethyl group.

    2-Propylpiperidine-1-carbonitrile: Similar structure with a propyl group instead of an ethyl group.

Uniqueness: 2-Ethylpiperidine-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group, which confer specific chemical and biological properties. The ethyl group enhances hydrophobic interactions, while the nitrile group provides additional reactivity and binding potential. This combination makes it a valuable compound in various applications.

Biological Activity

2-Ethylpiperidine-1-carbonitrile is an organic compound belonging to the piperidine family, characterized by an ethyl group at the second position and a nitrile group at the first position of the piperidine ring. Its unique structural properties make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C8_8H14_{14}N2_2
  • Molecular Weight : 138.21 g/mol
  • Canonical SMILES : CCC1CCCCN1C#N

Synthesis

The synthesis of this compound typically involves:

  • Cyclization : The reaction of 2-ethylpiperidine with cyanogen bromide in the presence of a base.
  • Conditions : Optimized temperature, pressure, and solvent to maximize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The nitrile group forms hydrogen bonds with enzymes or receptors.
  • Hydrophobic Interactions : The ethyl group enhances binding affinity through hydrophobic interactions.

These interactions can modulate various biochemical pathways, influencing enzyme activity and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may be relevant in drug development.
  • Receptor Ligand Activity : The compound has shown promise as a ligand for certain receptors, impacting signal transduction pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Activity :
    • A study published in the Journal of Ethnopharmacology explored its efficacy against various microbial strains, demonstrating significant antimicrobial properties that warrant further investigation for therapeutic applications.
  • Neuropharmacological Effects :
    • Research indicated that derivatives of this compound could influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Cytotoxicity Studies :
    • In vitro studies assessed the cytotoxic effects on cancer cell lines, revealing that certain concentrations could inhibit cell proliferation, indicating potential anti-cancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey FeaturesBiological Activity
PiperidineSimpler structure; lacks ethyl and nitrile groupsLimited biological activity
2-Methylpiperidine-1-carbonitrileMethyl group instead of ethylSimilar but less hydrophobic interactions
2-Propylpiperidine-1-carbonitrilePropyl group instead of ethylEnhanced hydrophobicity compared to methyl

Applications in Research and Industry

This compound is utilized across various domains:

  • Medicinal Chemistry : As a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Research : Investigated for enzyme inhibitors and receptor ligands.
  • Industrial Applications : Employed in the production of agrochemicals, dyes, and polymers.

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